A Technical Guide to the Crystal Structure of Barium Iodate
A Technical Guide to the Crystal Structure of Barium Iodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of barium iodate, a compound of interest for its potential applications in various scientific fields. Barium iodate exists in both an anhydrous form, Ba(IO₃)₂, and a monohydrate form, Ba(IO₃)₂·H₂O, each possessing distinct crystallographic features. This document outlines their crystal structures, experimental protocols for their determination, and a summary of their key crystallographic data.
Crystal Structure of Barium Iodate
Barium iodate's structural characteristics are crucial for understanding its physical and chemical properties. The presence or absence of water of hydration significantly influences its crystal lattice.
The anhydrous form of barium iodate crystallizes in the monoclinic C2/c space group.[1] In this structure, the barium ion (Ba²⁺) is coordinated to ten oxygen atoms. The iodine atom (I⁵⁺) is bonded to three oxygen atoms, forming a trigonal pyramidal geometry.[1]
The crystal structure of barium iodate monohydrate has been reported with some variation in the literature, suggesting the possibility of different polymorphic forms or refinements in structural determination over time.
One study reports an orthorhombic crystal system with the space group Fdd2.[2] A more recent single-crystal X-ray diffraction study, however, determined the structure to be a monoclinic lattice with the space group I2/c.[3][4] This monoclinic form is isostructural with its di-bromate and di-chlorate analogs.[3][4] Further investigations using neutron diffraction have indicated that the water molecule in the monohydrate structure exhibits dynamical disorder at ambient temperatures.[3][4]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for both the anhydrous and monohydrate forms of barium iodate.
Table 1: Crystallographic Data for Anhydrous Barium Iodate (Ba(IO₃)₂)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
| Ba-O Bond Distances | 2.80–3.17 Å | [1] |
| O-I Bond Lengths | 1.83–1.84 Å | [1] |
Table 2: Crystallographic Data for Barium Iodate Monohydrate (Ba(IO₃)₂·H₂O)
| Parameter | Orthorhombic Form | Monoclinic Form |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Fdd2 | I2/c |
| Lattice Parameters | a = 7.96(2) Åb = 9.01(3) Åc = 9.78(5) Å | a = 9.0494(2) Åb = 7.9814(2) Åc = 9.9187(3) Åβ = 92.147(2)° |
| Formula Units (Z) | 4 | 4 |
| Reference | [2] | [3] |
Experimental Protocols
The determination of the crystal structure of barium iodate involves two primary stages: the synthesis of high-quality single crystals and their analysis using diffraction techniques.
Single crystals of barium iodate can be synthesized through various methods, including reactions in aqueous solutions and gel growth techniques.
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Aqueous Solution Reaction: Barium iodate can be precipitated by reacting iodine with barium hydroxide or by combining barium chlorate with potassium iodate.[5] Another method involves mixing aqueous solutions of barium chloride and potassium iodate to produce a white precipitate of barium iodate.[6]
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Gel Growth Technique: This method is particularly useful for obtaining high-quality single crystals of the monohydrate form.[2][3] A typical procedure involves the following steps:
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A silica gel is prepared by acidifying a solution of sodium metasilicate with an acid, such as acetic acid.[2][3]
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One of the reactants, either a soluble barium salt like barium nitrate (Ba(NO₃)₂) or an iodate salt like sodium iodate (NaIO₃), is incorporated into the gel.[2]
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The gel is then placed in a container, and a solution of the second reactant is carefully layered on top of the gel.[2]
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Over time, the reactants diffuse into the gel, and single crystals of barium iodate monohydrate form within the gel matrix.[2][3]
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The primary technique for determining the crystal structure of a material is single-crystal X-ray diffraction (XRD) .[7]
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Crystal Selection and Mounting: A suitable single crystal of barium iodate is selected and mounted on a goniometer head.
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Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7]
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Data Processing: The intensities and positions of the diffracted X-ray beams are measured. These data are then used to determine the unit cell dimensions and the space group of the crystal.
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Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using computational methods. The initial structural model is then refined to obtain the best possible fit with the experimental data.[8]
Visualization of Crystal Structure Analysis Workflow
The following diagram illustrates the logical workflow for the crystal structure analysis of barium iodate.
Caption: Workflow for Barium Iodate Crystal Structure Analysis.
References
- 1. Materials Data on Ba(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Barium iodate - Wikipedia [en.wikipedia.org]
- 6. flinnsci.com [flinnsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure and X-ray powder diffraction data of barium copper iodate Ba2Cu(IO3)6 | Powder Diffraction | Cambridge Core [cambridge.org]
